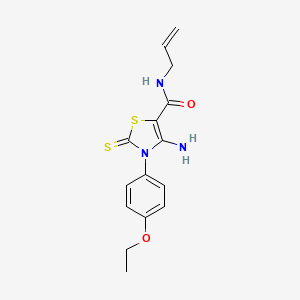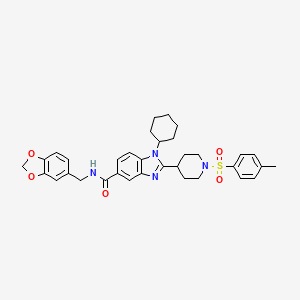
ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a complex organic compound that features a quinazolinone core, a piperazine ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic conditions.
Attachment of the Hexanoyl Chain: The hexanoyl chain can be introduced via an acylation reaction using hexanoyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with ethyl piperazine-1-carboxylate.
Final Coupling: The final compound is obtained by coupling the quinazolinone derivative with the piperazine derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting kinases and proteases.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases, proteases, or other proteins involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolinonderivate: Verbindungen wie 2-Phenyl-4(3H)-chinazolinon, die ebenfalls einen Chinazolinon-Kern, aber unterschiedliche Substituenten aufweisen.
Piperazinderivate: Verbindungen wie 1-Benzylpiperazin, die den Piperazinring aufweisen, aber den Chinazolinon-Kern nicht.
Einzigartigkeit
Ethyl-4-(6-(4-Oxo-2-thioxo-1,2-dihydrochinazolin-3(4H)-yl)hexanoyl)piperazin-1-carboxylat ist einzigartig aufgrund seiner Kombination eines Chinazolinon-Kerns mit einem Piperazinring und einer Ester-Funktionellen Gruppe. Diese einzigartige Struktur verleiht spezifische biologische Aktivitäten und chemische Reaktivität, die bei einfacheren Analoga nicht beobachtet werden.
Eigenschaften
Molekularformel |
C21H28N4O4S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30) |
InChI-Schlüssel |
QTTBRELASSYDPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213902.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)
![7-(4-fluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213907.png)
![1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213911.png)
![3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11213918.png)
![4-[4-(4-nitrophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11213926.png)
![4-(azepan-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213928.png)
![N-(4-butylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213935.png)
![3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11213941.png)
![2-(4-Bromophenyl)-4-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11213944.png)

![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11213951.png)

